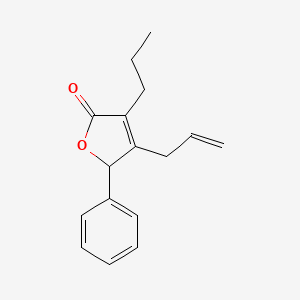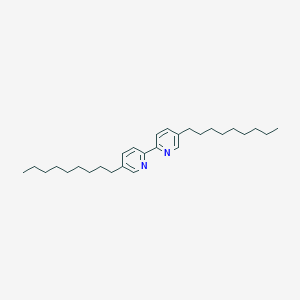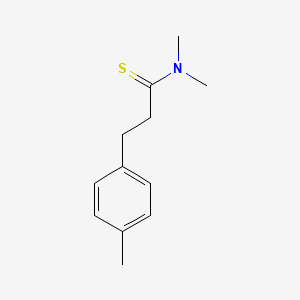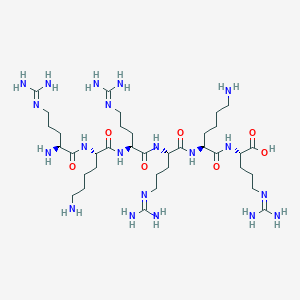
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This particular compound is characterized by the presence of two chloromethyl groups and a methoxy group attached to the dioxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane typically involves the reaction of formaldehyde with a suitable diol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring. The chloromethyl groups are introduced by the reaction of the dioxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The reaction conditions are optimized to maximize the yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Conducted in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Major Products
Nucleophilic Substitution: Yields substituted dioxanes with various functional groups.
Oxidation: Produces formyl-substituted dioxanes.
Reduction: Results in the formation of diols.
Applications De Recherche Scientifique
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the preparation of biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, which can react with nucleophiles to form covalent bonds. This reactivity is exploited in various applications, such as cross-linking and drug delivery, where the compound forms stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Bis(bromomethyl)-2-methoxy-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-phenyl-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane
Uniqueness
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and properties. The methoxy group enhances the compound’s solubility in organic solvents, while the chloromethyl groups provide sites for nucleophilic substitution reactions. This combination of features makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
578738-03-1 |
|---|---|
Formule moléculaire |
C7H12Cl2O3 |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
5,5-bis(chloromethyl)-2-methoxy-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O3/c1-10-6-11-4-7(2-8,3-9)5-12-6/h6H,2-5H2,1H3 |
Clé InChI |
FQBLRWNKSYLXHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1OCC(CO1)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

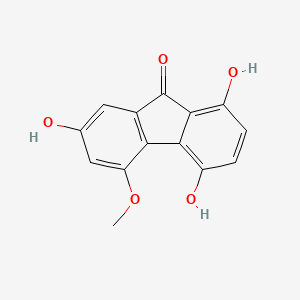
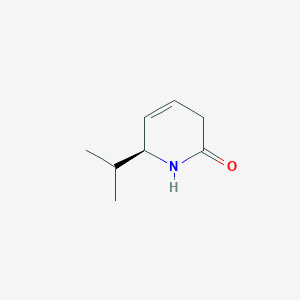
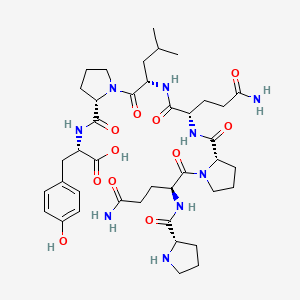
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)

